![molecular formula C14H26N2 B13442921 {[3-(2-Aminoethyl)-5-methyl-1-adamantyl]methyl}amine dihydrochloride](/img/structure/B13442921.png)
{[3-(2-Aminoethyl)-5-methyl-1-adamantyl]methyl}amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[3-(2-Aminoethyl)-5-methyl-1-adamantyl]methyl}amine dihydrochloride is a synthetic organic compound characterized by its unique adamantyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[3-(2-Aminoethyl)-5-methyl-1-adamantyl]methyl}amine dihydrochloride typically involves multiple steps. One common method starts with the preparation of the adamantyl core, followed by the introduction of the aminoethyl group. The final step involves the formation of the dihydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound suitable for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
{[3-(2-Aminoethyl)-5-methyl-1-adamantyl]methyl}amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups attached to the adamantyl core.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature and pH, are carefully controlled to achieve desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantyl oxides, while substitution reactions can introduce various functional groups to the aminoethyl moiety.
Aplicaciones Científicas De Investigación
{[3-(2-Aminoethyl)-5-methyl-1-adamantyl]methyl}amine dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of {[3-(2-Aminoethyl)-5-methyl-1-adamantyl]methyl}amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. Pathways involved may include signal transduction and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- {[3-(2-Aminoethyl)-1-adamantyl]methyl}amine dihydrochloride
- {[3-(2-Aminoethyl)-5-ethyl-1-adamantyl]methyl}amine dihydrochloride
Uniqueness
{[3-(2-Aminoethyl)-5-methyl-1-adamantyl]methyl}amine dihydrochloride is unique due to its specific substitution pattern on the adamantyl core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.
Propiedades
Fórmula molecular |
C14H26N2 |
|---|---|
Peso molecular |
222.37 g/mol |
Nombre IUPAC |
2-[3-(aminomethyl)-5-methyl-1-adamantyl]ethanamine |
InChI |
InChI=1S/C14H26N2/c1-12-4-11-5-13(7-12,2-3-15)9-14(6-11,8-12)10-16/h11H,2-10,15-16H2,1H3 |
Clave InChI |
LGRQKGNPTUVCEK-UHFFFAOYSA-N |
SMILES canónico |
CC12CC3CC(C1)(CC(C3)(C2)CN)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Acetoxymethyl)-1-(2-hydroxy-2-methylpropyl)-1H-imidazo[4,5-c]quinoline 5-oxide](/img/structure/B13442838.png)
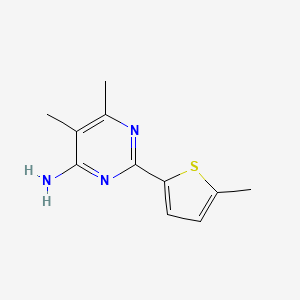
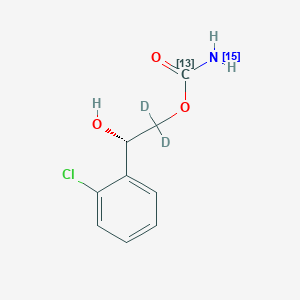
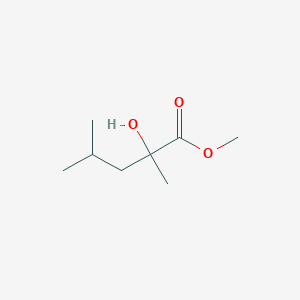
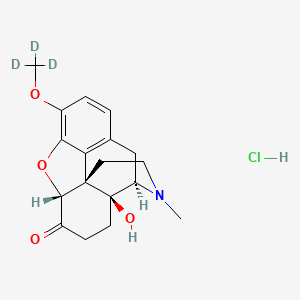
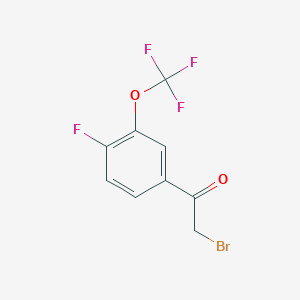
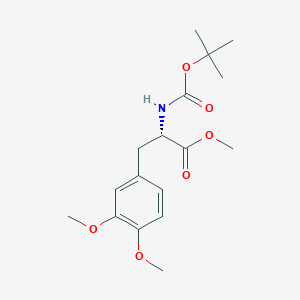
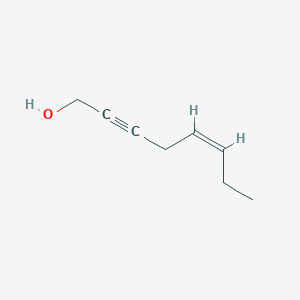
![O-[Methyl(1-methylethoxy)phosphinyl]-L-tyrosine](/img/structure/B13442889.png)
![methyl (1R,4aR,5S,6S,7S,7aR)-4a,5,6,7-tetrahydroxy-7-methyl-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13442897.png)
![1,3-Diazido-4-O-[(2S,3R)-3-azido-6-(azidomethyl)-3,4-dihydro-2H-pyran-2-yl]-1,2,3-trideoxy-6-O-[3-deoxy-4-C-methyl-3-(methylamino)-beta-L-arabinopyranosyl]-D-myo-inositol](/img/structure/B13442901.png)
![[1,1'-Biphenyl]-3-carboxylic acid, 2',4'-difluoro-2-hydroxy-](/img/structure/B13442907.png)
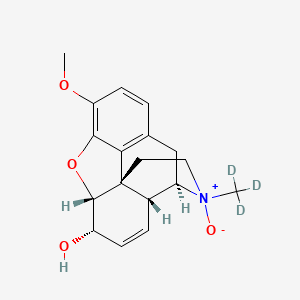
![(2S)-3-[3-[5-[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-2-hydroxyphenyl]-4-hydroxyphenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13442913.png)
